Lomeguatrib - 192441-08-0

Lomeguatrib

Catalog Number: EVT-273519
CAS Number: 192441-08-0
Molecular Formula: C10H8BrN5OS
Molecular Weight: 326.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lomeguatrib, chemically known as 6-(4-bromo-2-thienyl)methoxy]purin-2-amine, is a pseudosubstrate inhibitor of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). [, ] It is classified as a DNA repair inhibitor and plays a significant role in cancer research, particularly in investigating strategies to overcome resistance to alkylating chemotherapeutic agents. [, ] Lomeguatrib has been investigated for its potential to enhance the efficacy of these agents in treating various cancers. [, , ]

Future Directions

Despite promising preclinical data, Lomeguatrib's clinical application has faced challenges due to increased myelosuppression when combined with alkylating agents. [, ] Future research directions may include:

  • Optimizing dosing and scheduling: Further clinical trials are needed to determine the optimal Lomeguatrib dose and schedule that maximizes its efficacy while minimizing toxicity. [, ]

  • Developing targeted delivery systems: Novel drug delivery systems, such as nanoparticles [], could potentially enhance Lomeguatrib's tumor specificity and reduce systemic toxicity.

  • Combining Lomeguatrib with other therapies: Investigating Lomeguatrib's potential in combination with other anticancer therapies, such as immunotherapy [], could lead to more effective treatment strategies.

Temozolomide

Compound Description: Temozolomide (TMZ) is an oral alkylating agent used as a first-line chemotherapeutic agent in the treatment of glioblastoma multiforme (GBM) and other cancers []. Its mechanism of action involves the alkylation of DNA, primarily at the O6 position of guanine, which leads to cell cycle arrest and apoptosis [].

Relevance: TMZ's efficacy is significantly limited by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) []. Lomeguatrib is frequently co-administered with TMZ because it inhibits MGMT activity, thus enhancing TMZ's cytotoxic effects and potentially overcoming TMZ resistance [, , , , , , , ].

O6-Benzylguanine

Compound Description: O6-Benzylguanine (O6-BG) is a pseudosubstrate inhibitor of MGMT, similar to Lomeguatrib []. It acts by irreversibly binding to the active site of MGMT, preventing the repair of O6-methylguanine DNA adducts and thereby enhancing the cytotoxicity of alkylating agents like TMZ [, ].

Relevance: Both O6-BG and Lomeguatrib are investigated for their ability to overcome TMZ resistance by inhibiting MGMT. While Lomeguatrib is considered more potent than O6-BG [, ], both compounds demonstrate similar mechanisms of action and clinical applications [].

1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU)

Compound Description: BCNU is a chloroethylating agent used in chemotherapy, primarily for brain tumors [, ]. It exerts its cytotoxic effect through DNA alkylation, leading to interstrand crosslinks and cell death [, ].

Relevance: BCNU, like TMZ, is subject to resistance mediated by MGMT. Lomeguatrib, through its inhibition of MGMT, has shown promise in preclinical studies to sensitize tumor cells to the cytotoxic effects of BCNU, potentially improving its therapeutic efficacy [, ].

Dacarbazine (DTIC)

Compound Description: Dacarbazine (DTIC) is an alkylating agent used in the treatment of melanoma and other cancers [, ]. Its active metabolite methylates DNA at various positions, including the O6 position of guanine, leading to cytotoxic effects [].

Relevance: MGMT-mediated resistance is also observed with DTIC. Lomeguatrib, by depleting MGMT, has been investigated in combination with DTIC to improve treatment response rates in melanoma patients [, ].

Irinotecan

Compound Description: Irinotecan is a topoisomerase I inhibitor used in the treatment of metastatic colorectal cancer [, ]. It disrupts DNA replication by inhibiting topoisomerase I, leading to DNA breaks and cell death.

Relevance: Studies suggest a correlation between MGMT expression and sensitivity to irinotecan's active metabolite, SN-38 []. Lomeguatrib, through MGMT inhibition, has been investigated in combination with irinotecan to enhance its efficacy in colorectal cancer treatment [, ].

5-Azacitidine

Compound Description: 5-Azacitidine is a demethylating agent used in the treatment of myelodysplastic syndromes and acute myeloid leukemia []. It acts by inhibiting DNA methyltransferases (DNMTs), leading to hypomethylation of DNA and potential re-expression of tumor suppressor genes [].

Relevance: While 5-Azacitidine targets DNMTs rather than MGMT like Lomeguatrib, there's an interest in combining these epigenetic modulators. Specifically, a combination of 5-Azacitidine and Lomeguatrib has shown promise in preclinical studies for reactivating the tumor suppressor gene TUSC3, which could enhance TMZ sensitivity in GBM, regardless of MGMT promoter methylation status [].

Melphalan

Compound Description: Melphalan is an alkylating agent used in the treatment of multiple myeloma and other cancers []. It forms DNA crosslinks, primarily at the N7 position of guanine, leading to cell cycle arrest and apoptosis.

Relevance: While Melphalan's primary mechanism differs from TMZ, studies suggest that MGMT may play a role in resistance to Melphalan in multiple myeloma []. The combination of Lomeguatrib and Melphalan has shown promise in vitro for enhancing Melphalan's cytotoxicity in multiple myeloma cells, potentially by impairing DNA repair mechanisms [].

Overview

Lomeguatrib, also known as O6-(4-bromothenyl)-guanine, is a novel compound developed as a pseudosubstrate for the enzyme O6-methylguanine-DNA methyltransferase (MGMT). This enzyme plays a critical role in DNA repair by removing alkyl groups from the O6 position of guanine, thus protecting cells from the mutagenic and cytotoxic effects of alkylating agents. Lomeguatrib was designed to inhibit MGMT activity, thereby enhancing the efficacy of alkylating chemotherapy agents such as dacarbazine and temozolomide in treating various cancers, particularly glioblastoma multiforme and melanoma .

Source and Classification

Lomeguatrib was developed by KuDOS Pharmaceuticals and is classified as an antineoplastic agent. It functions specifically as a selective inhibitor of MGMT, which is crucial in overcoming resistance to alkylating chemotherapy . The compound has been studied in various clinical trials to assess its effectiveness in combination with other chemotherapeutic agents .

Synthesis Analysis

Methods and Technical Details

The synthesis of lomeguatrib involves several key steps that focus on constructing the thienyl moiety attached to the guanine base. The synthetic pathway typically starts with commercially available guanine derivatives, which undergo various chemical transformations to introduce the bromothenyl group. Techniques such as nucleophilic substitution and coupling reactions are employed to achieve the desired molecular structure.

In one reported synthesis, the process begins with the formation of an intermediate guanine derivative, followed by bromination at the 4-position of the thienyl ring. This method ensures that the final product retains the necessary stereochemistry for effective binding to MGMT .

Molecular Structure Analysis

Structure and Data

Lomeguatrib has a molecular formula of C10H10BrN5O and a molecular weight of approximately 284.13 g/mol. Its structure features a brominated thienyl group attached to a guanine base, which is essential for its interaction with MGMT.

The compound's three-dimensional conformation has been analyzed using computational methods, revealing that it mimics the natural substrate of MGMT. This structural similarity allows lomeguatrib to effectively compete with O6-methylguanine for binding to the enzyme .

Chemical Reactions Analysis

Reactions and Technical Details

Lomeguatrib acts primarily through its interaction with MGMT, where it forms a stable complex that prevents the enzyme from repairing DNA damage caused by alkylating agents. The mechanism involves covalent modification of MGMT, leading to its inactivation.

In vitro studies have demonstrated that lomeguatrib significantly reduces MGMT activity in various cancer cell lines. For instance, treatment with lomeguatrib resulted in decreased levels of MGMT protein and enhanced sensitivity of glioblastoma cells to radiation therapy . These findings highlight its potential utility in combination therapies aimed at improving patient outcomes in cancers resistant to conventional treatment.

Mechanism of Action

Process and Data

The mechanism by which lomeguatrib enhances radiosensitivity is primarily through the depletion of MGMT levels within tumor cells. When cells are treated with lomeguatrib, it binds to MGMT, leading to its irreversible inactivation. As a result, when these cells are subsequently exposed to alkylating agents like temozolomide or dacarbazine, they are unable to repair DNA damage effectively.

This process has been quantified in studies showing that lomeguatrib treatment increases cellular sensitivity to radiation by reducing the D50 values (the dose required to kill 50% of cells) significantly compared to untreated controls . The data indicate that lomeguatrib not only inhibits MGMT but also alters cellular processes such as apoptosis and DNA repair mechanisms.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lomeguatrib is characterized by several notable physical properties:

  • Appearance: White or off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Stable under normal laboratory conditions but should be protected from light.

Chemical properties include:

  • pKa: The compound exhibits basic characteristics due to the presence of nitrogen atoms in its structure.
  • LogP: Indicates moderate lipophilicity, which is favorable for cellular uptake .

These properties are critical for understanding how lomeguatrib behaves in biological systems and its potential bioavailability when administered as part of cancer therapy.

Applications

Scientific Uses

Lomeguatrib is primarily explored for its applications in oncology, particularly:

  • Combination Therapy: Enhancing the effectiveness of alkylating agents like temozolomide and dacarbazine in treating resistant tumors.
  • Clinical Trials: Investigated in phase I clinical trials for patients with advanced solid tumors, showing promise in improving treatment outcomes by targeting MGMT-mediated resistance .
  • Research Tool: Used in laboratory settings to study DNA repair mechanisms and cellular responses to DNA damage.

Properties

CAS Number

192441-08-0

Product Name

Lomeguatrib

IUPAC Name

6-[(4-bromothiophen-2-yl)methoxy]-7H-purin-2-amine

Molecular Formula

C10H8BrN5OS

Molecular Weight

326.17 g/mol

InChI

InChI=1S/C10H8BrN5OS/c11-5-1-6(18-3-5)2-17-9-7-8(14-4-13-7)15-10(12)16-9/h1,3-4H,2H2,(H3,12,13,14,15,16)

InChI Key

JUJPKFNFCWJBCX-UHFFFAOYSA-N

SMILES

C1=C(SC=C1Br)COC2=NC(=NC3=C2NC=N3)N

Solubility

Soluble in DMSO, not in water

Synonyms

6-((4-bromo-2-thienyl)methoxy)purin-2-amine
lomeguatri

Canonical SMILES

C1=C(SC=C1Br)COC2=NC(=NC3=C2NC=N3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.